HDAC2 and HDAC1 Inhibitory Activity of a Close Analog: Context for Target Selectivity Profiling
While specific HDAC inhibition data for the target compound (N-propyl) is not publicly available, a direct analog, the N-ethyl derivative (CAS 847396-71-8), shows defined IC50 values against HDAC2 and HDAC1. This establishes the chemotype's potential for epigenetic modulation. The target compound's increased N-alkyl chain length is expected to further modulate this activity profile, providing a distinct tool for structure-activity relationship (SAR) studies. The data below represents the best available quantitative baseline for a comparator within this compound series [1].
| Evidence Dimension | HDAC2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available publicly; predicted to be in a similar range |
| Comparator Or Baseline | 1-(3,5-dimethylphenyl)-4-(1-ethyl-2-benzimidazolyl)-2-pyrrolidinone (CAS 847396-71-8): IC50 = 400 nM |
| Quantified Difference | Not quantifiable; inferred SAR trend |
| Conditions | Inhibition of C-terminal 6XHis-tagged human recombinant full length HDAC2 (1 to 488 residues) expressed in baculovirus-infected Sf9 cells |
Why This Matters
For scientists procuring a chemical probe for epigenetic target engagement studies, this class-level evidence confirms the benzimidazole-pyrrolidinone scaffold's ability to engage HDAC enzymes, making the N-propyl variant a logical candidate for SAR expansion.
- [1] BindingDB. BDBM50568243 (CHEMBL4846752) - 1-(3,5-dimethylphenyl)-4-(1-ethyl-2-benzimidazolyl)-2-pyrrolidinone. HDAC2 IC50 = 400 nM. View Source
